molecular formula C17H17N3O2 B12769166 1,2,4-Triazolidine-3,5-dione, 1-(alpha-methylphenethyl)-2-methyl- CAS No. 93818-87-2

1,2,4-Triazolidine-3,5-dione, 1-(alpha-methylphenethyl)-2-methyl-

Cat. No.: B12769166
CAS No.: 93818-87-2
M. Wt: 295.34 g/mol
InChI Key: OHLPPWFWSWOEBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

UR 108 is a compound of significant interest in various scientific fields due to its unique chemical properties and potential applications. It is known for its ability to interact with specific molecular targets, making it valuable in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of UR 108 typically involves a series of well-defined chemical reactions. One common method includes the reaction of specific organic halides with metal catalysts under controlled conditions. This process often requires precise temperature and pressure settings to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In industrial settings, the production of UR 108 is scaled up using advanced techniques such as continuous flow reactors. These reactors allow for the efficient and consistent production of the compound, ensuring that it meets the necessary quality standards for various applications .

Chemical Reactions Analysis

Types of Reactions

UR 108 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

The reactions involving UR 108 often require specific reagents and conditions:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce different reduced forms of UR 108 .

Scientific Research Applications

UR 108 has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: UR 108 is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is being investigated for its therapeutic potential in treating various diseases.

    Industry: UR 108 is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of UR 108 involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular processes .

Comparison with Similar Compounds

UR 108 can be compared with other similar compounds to highlight its uniqueness:

Properties

CAS No.

93818-87-2

Molecular Formula

C17H17N3O2

Molecular Weight

295.34 g/mol

IUPAC Name

1-phenyl-2-(1-phenylpropan-2-yl)-1,2,4-triazolidine-3,5-dione

InChI

InChI=1S/C17H17N3O2/c1-13(12-14-8-4-2-5-9-14)19-16(21)18-17(22)20(19)15-10-6-3-7-11-15/h2-11,13H,12H2,1H3,(H,18,21,22)

InChI Key

OHLPPWFWSWOEBZ-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1)N2C(=O)NC(=O)N2C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.